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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzaldehyde

Cat. No.: B112791 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and electronic properties of organic molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical

technique in this endeavor. This technical guide provides a detailed analysis of the ¹H and ¹³C

NMR spectra of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. In

the absence of direct experimental spectra in publicly available literature, this guide presents a

robust prediction of the NMR data, substantiated by a comparative analysis with structurally

analogous compounds. This guide also outlines a standard experimental protocol for the

acquisition of such NMR data and visualizes the molecular structure and its magnetic

environments.

Predicted ¹H and ¹³C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment

of each nucleus. For 3-Methoxy-2-methylbenzaldehyde, the positions of the substituents on

the benzene ring—an aldehyde group, a methyl group, and a methoxy group—create a unique

electronic distribution that influences the resonance frequencies of the hydrogen and carbon

atoms.

Based on established principles of NMR spectroscopy and analysis of empirical data from

similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data

for 3-Methoxy-2-methylbenzaldehyde.
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Table 1: Predicted ¹H NMR Data for 3-Methoxy-2-methylbenzaldehyde

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CHO 9.8 - 10.2 Singlet (s) - 1H

Ar-H 7.2 - 7.6 Multiplet (m) - 3H

-OCH₃ 3.8 - 4.0 Singlet (s) - 3H

-CH₃ 2.3 - 2.6 Singlet (s) - 3H

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-2-methylbenzaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

-CHO 190 - 195

C-3 (C-OCH₃) 158 - 162

C-1 (C-CHO) 135 - 140

C-2 (C-CH₃) 130 - 135

Aromatic CHs 110 - 130

-OCH₃ 55 - 60

-CH₃ 15 - 20

Comparative Analysis with Analogous Compounds
To lend credence to the predicted data, a comparative analysis with experimentally determined

NMR data of structurally related molecules is invaluable. The following tables present the ¹H

and ¹³C NMR data for 3-methoxybenzaldehyde, 2-methylbenzaldehyde, and 3-

methylbenzaldehyde.

Table 3: Experimental ¹H NMR Data of Analogous Compounds
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Compound Solvent
-CHO (δ,
ppm)

Aromatic-H
(δ, ppm)

-OCH₃ (δ,
ppm)

-CH₃ (δ,
ppm)

3-

Methoxybenz

aldehyde

CDCl₃ 9.94 (s) 7.1-7.5 (m) 3.85 (s) -

2-

Methylbenzal

dehyde

CDCl₃ 10.26 (s) 7.25-7.79 (m) - 2.66 (s)

3-

Methylbenzal

dehyde

CDCl₃ 9.96 (s) 7.39-7.66 (m) - 2.41 (s)

Table 4: Experimental ¹³C NMR Data of Analogous Compounds

Compound Solvent
-CHO (δ,
ppm)

Aromatic
Carbons (δ,
ppm)

-OCH₃ (δ,
ppm)

-CH₃ (δ,
ppm)

3-

Methoxybenz

aldehyde

CDCl₃ 191.9

112.0, 121.3,

123.3, 129.9,

137.7, 160.0

55.3 -

2-

Methylbenzal

dehyde

CDCl₃ 192.8

126.3, 131.8,

132.1, 133.7,

134.2, 140.6

- 19.9

3-

Methylbenzal

dehyde

CDCl₃ 192.6

127.2, 128.9,

130.0, 135.3,

136.5, 138.9

- 21.2

The experimental data from these analogs support the predicted chemical shift ranges for the

aldehyde, methoxy, and methyl protons, as well as the corresponding carbon atoms in 3-
Methoxy-2-methylbenzaldehyde. The electronic effects of the substituents (the electron-

withdrawing aldehyde group and the electron-donating methoxy and methyl groups) and their

relative positions are the primary determinants of the observed chemical shifts.
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Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR

spectra of 3-Methoxy-2-methylbenzaldehyde.

1. Sample Preparation:

Weigh approximately 5-10 mg of 3-Methoxy-2-methylbenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is

recommended.

The spectrometer should be equipped with a broadband probe capable of observing both ¹H

and ¹³C nuclei.

3. ¹H NMR Spectroscopy Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

Temperature: 298 K.

4. ¹³C NMR Spectroscopy Parameters:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of

the ¹³C nucleus.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.

Temperature: 298 K.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton

connectivities.

Visualization of Molecular Structure and NMR
Environments
To visually represent the structure of 3-Methoxy-2-methylbenzaldehyde and the relationships

between its constituent atoms, a Graphviz diagram is provided below.
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Caption: Molecular structure of 3-Methoxy-2-methylbenzaldehyde.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra

of 3-Methoxy-2-methylbenzaldehyde. The tabulated data, comparative analysis with known

compounds, detailed experimental protocol, and structural visualization offer a valuable

resource for researchers working with this and related chemical entities. The principles outlined

herein can be applied to the spectral interpretation of a wide range of substituted aromatic

compounds.
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To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of 3-Methoxy-
2-methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112791#1h-nmr-and-13c-nmr-spectra-of-3-methoxy-
2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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